molecular formula C12H6N2O5S B8632721 Dibenzothiophene, 3,7-dinitro-, 5-oxide

Dibenzothiophene, 3,7-dinitro-, 5-oxide

Cat. No.: B8632721
M. Wt: 290.25 g/mol
InChI Key: AEFDIOODLJMOML-UHFFFAOYSA-N
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Description

Dibenzothiophene, 3,7-dinitro-, 5-oxide (CAS: Not explicitly provided; structurally related to CAS 1013-23-6 for dibenzothiophene 5-oxide) is a polycyclic aromatic sulfur heterocyclic (PASH) compound derived from dibenzothiophene (DBT). Its structure features two nitro groups at the 3- and 7-positions and a sulfoxide group at the 5-position (Figure 1). This compound is synthesized through nitration of dibenzothiophene 5-oxide using concentrated nitric and sulfuric acids, yielding a lemon-yellow crystalline product with a melting point of 287–288°C .

Properties

Molecular Formula

C12H6N2O5S

Molecular Weight

290.25 g/mol

IUPAC Name

3,7-dinitrodibenzothiophene 5-oxide

InChI

InChI=1S/C12H6N2O5S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)20(19)11(9)5-7/h1-6H

InChI Key

AEFDIOODLJMOML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Electronics

Dibenzothiophene derivatives are increasingly utilized as building blocks in organic electronics due to their electron-deficient characteristics. The incorporation of dibenzothiophene, 3,7-dinitro-, 5-oxide into conjugated polymers can enhance their electronic properties:

  • Photovoltaic Devices : As an electron acceptor in donor-acceptor systems for organic photovoltaic cells, improving charge separation and overall efficiency.
  • Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties contribute to better light-emitting efficiency and stability .

Research has indicated that dibenzothiophene derivatives exhibit significant biological activities:

  • Antimicrobial Properties : Studies show that certain derivatives can inhibit bacterial growth, suggesting potential use in developing antimicrobial agents .
  • Antitumor Activity : Investigations into its effects on cancer cell lines reveal that dibenzothiophene derivatives can inhibit cell proliferation, indicating potential as a therapeutic agent against various cancers .

Environmental Chemistry

Dibenzothiophene compounds are also studied for their role in environmental chemistry:

  • Pollutant Degradation : Their chemical structure allows for interactions with other pollutants, potentially aiding in bioremediation processes where microorganisms break down toxic substances .

Case Study 1: Organic Photovoltaics

A study investigated the use of this compound as an electron acceptor in organic photovoltaic devices. The results showed improved power conversion efficiency when incorporated into polymer blends compared to conventional acceptors. This highlights its potential in enhancing solar energy conversion technologies.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy of dibenzothiophene derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial activity and potential for further development into pharmaceutical applications .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features
Dibenzothiophene (DBT) C₁₂H₈S 184.26 98–100 Parent compound; high thermal stability, hydrophobic
Dibenzothiophene 5-oxide C₁₂H₈OS 200.25 231 Sulfoxide group enhances polarity; acts as an oxidizing agent
3-Nitro-DBT 5-oxide C₁₂H₇NO₃S 269.26 Not reported Mononitro derivative; intermediate in nitration reactions
3,7-Dinitro-DBT 5-oxide C₁₂H₆N₂O₅S 314.25 287–288 High thermal stability; nitro groups increase electron deficiency
3,7-Diamino-DBT 5-oxide C₁₂H₁₀N₂OS 246.29 Not reported Reduced derivative; potential for functionalization
Dibenzothiophene sulfone (DBTO₂) C₁₂H₈O₂S 232.25 260–262 Fully oxidized sulfone; resistant to biodegradation

Analytical Characterization

  • Spectroscopy : ¹H/¹³C NMR and FT-IR confirm substitution patterns (e.g., nitro groups at 3,7-positions) .
  • Mass Spectrometry : MALDI-TOF MS detects [M+Na]⁺ ions for precise molecular weight determination .

Key Research Findings

Synthetic Efficiency : Nitration of DBT 5-oxide achieves higher yields (75.5%) compared to aerobic oxidation methods, which require specialized catalysts .

Thermal Stability : The melting point of 3,7-dinitro-DBT 5-oxide (287–288°C) exceeds that of DBT (98–100°C) and DBT 5-oxide (231°C), indicating enhanced stability due to nitro groups .

Environmental Persistence : Like DBT, 3,7-dinitro-DBT 5-oxide is likely resistant to biodegradation, posing challenges for environmental remediation .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

A widely adopted method involves using hydrogen peroxide (H₂O₂) in acetic acid. For instance, dibenzothiophene-5-oxide is synthesized by reacting dibenzothiophene with 30% H₂O₂ in glacial acetic acid at reflux conditions. The reaction typically achieves a 95% yield when stoichiometric H₂O₂ is used, but excess oxidant risks sulfone formation.

Key Reaction Parameters:

ParameterValue
SolventGlacial acetic acid
Oxidant30% H₂O₂
Temperature80–100°C (reflux)
Reaction Time1–2 hours
Yield90–95%

Catalytic Oxidation with Vanadium

Alternative methods employ oxidovanadium(IV) catalysts to enhance selectivity. For example, a mixture of H₂O₂ (0.008 mol) and vanadium-based catalysts in methanol at 40°C selectively produces dibenzothiophene-5-oxide with minimal sulfone byproducts. This approach leverages the catalyst’s ability to modulate electron transfer, achieving a turnover frequency (TOF) of 175–276 h⁻¹.

Nitration of Dibenzothiophene-5-Oxide

Introducing nitro groups at the 3- and 7-positions of dibenzothiophene-5-oxide is the most challenging step due to competing oxidation of the sulfoxide group to sulfone.

Nitration with Mixed Acid Systems

The conventional method employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). For example, dissolving dibenzothiophene-5-oxide in H₂SO₄ at 0°C, followed by dropwise addition of HNO₃ (d = 1.5) at 60–70°C, yields 3,7-dinitrodibenzothiophene-5-oxide. The sulfoxide’s electron-withdrawing nature directs nitration to the 3- and 7-positions, but prolonged exposure to HNO₃ risks sulfone formation.

Optimized Nitration Conditions:

ParameterValue
Nitrating AgentHNO₃ (d = 1.5)
Acid CatalystH₂SO₄ (concentrated)
Temperature60–70°C
Reaction Time30–45 minutes
Yield70–75%

Stepwise Mononitration and Dinitration

To mitigate over-oxidation, a two-step nitration strategy is employed:

  • Mononitration : Dibenzothiophene-5-oxide is nitrated at 0°C to produce 3-nitrodibenzothiophene-5-oxide (yield: 60–65%).

  • Dinitration : The mononitro intermediate is subjected to a second nitration at 70°C, achieving 3,7-dinitrodibenzothiophene-5-oxide with 70% yield.

Challenges and Mitigation Strategies

Sulfoxide Oxidation During Nitration

The sulfoxide group’s susceptibility to oxidation necessitates strict control of reaction parameters. Elevated temperatures (>80°C) or excess HNO₃ promote conversion to the sulfone. Mitigation strategies include:

  • Using stoichiometric HNO₃ to limit oxidative side reactions.

  • Conducting nitration at lower temperatures (60–70°C) with shorter reaction times.

Byproduct Formation and Purification

Minor byproducts such as 2,8-dinitro isomers and sulfone derivatives are common. Preparative high-performance liquid chromatography (HPLC) with chloroform/ethyl acetate (3:1) eluents effectively isolates the target compound.

Alternative Synthetic Routes

Direct Nitration of Dibenzothiophene Followed by Oxidation

While less common, dibenzothiophene can first be nitrated to 3,7-dinitrodibenzothiophene, followed by selective oxidation of the sulfide to sulfoxide. However, this route suffers from poor regioselectivity during nitration and requires harsh oxidation conditions.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 7.87 (H-3, H-7) and δ 8.10 (H-2, H-8) confirm nitro group positioning.

  • IR Spectroscopy : Bands at 1530 cm⁻¹ (C–NO₂) and 1150 cm⁻¹ (S=O) validate functional groups.

  • Melting Point : 287–288°C (lit. 290°C).

Purity Assessment

HPLC analysis typically reveals >99% purity when using acetone or ethyl acetate for crystallization.

Industrial and Research Applications

3,7-Dinitrodibenzothiophene-5-oxide serves as a precursor for:

  • Electron-deficient polymers : Used in organic photovoltaics due to high electron mobility.

  • Pharmaceutical intermediates : Its rigid aromatic structure aids in designing kinase inhibitors .

Q & A

Q. How should researchers validate adsorption mechanisms of dibenzothiophene on functionalized surfaces?

  • Answer : Combine molecular dynamics simulations (e.g., DFT for H-bond interactions between phenolic hydroxyl groups and sulfur atoms) with batch adsorption experiments. Langmuir isotherm models quantify monolayer adsorption capacity, while FT-IR confirms surface binding modes .

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